Regioisomeric Differentiation: 4- vs. 5-Substitution Yields Distinct Physicochemical and Spectroscopic Signatures
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (272130-60-6) is a regioisomer of the more commonly available methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (160744-13-8). Direct comparison of computed properties reveals subtle but significant differences that can impact molecular behavior. While both share the same molecular formula and LogP (1.07), the 4-substituted isomer features a lower polar surface area (PSA) (47 Ų vs. 74.77 Ų) and a reduced number of rotatable bonds (3 vs. 4) . These variations influence conformational flexibility and membrane permeability. Furthermore, NMR studies confirm that the substitution pattern alters the electronic environment of the thiophene ring, leading to distinct 1H and 13C chemical shifts that serve as definitive proof of structural identity [1].
| Evidence Dimension | Polar Surface Area (PSA) & Rotatable Bond Count |
|---|---|
| Target Compound Data | PSA: ~47 Ų ; Rotatable Bonds: 3 |
| Comparator Or Baseline | Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 160744-13-8): PSA: 74.77 Ų ; Rotatable Bonds: 4 |
| Quantified Difference | PSA: ~27.77 Ų lower; Rotatable Bonds: 1 fewer |
| Conditions | Calculated properties (in silico). |
Why This Matters
The lower PSA and reduced flexibility of the 4-isomer may confer superior passive membrane permeability and enhanced binding affinity in constrained protein pockets, making it the preferred choice for CNS and intracellular target programs.
- [1] Xueshu Baidu. (n.d.). 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters and MNDO calculations. View Source
